molecular formula C10H12N2O B11771639 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11771639
M. Wt: 176.21 g/mol
InChI Key: FLCKZNDAAMXGMC-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyridine ring with various substituents, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate aldehydes, ketones, and nitriles under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate. The reaction is usually carried out in ethanol or methanol as a solvent, and the mixture is heated under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. The pathways involved may include the modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propyl group and nitrile functionality make it a versatile compound for various applications, distinguishing it from other similar molecules .

Biological Activity

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the dihydropyridine class, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology.

The molecular formula of this compound is C10H12N2O, with a molecular weight of 176.21 g/mol. Its structure includes a pyridine ring with a propyl group and a nitrile functionality, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
IUPAC Name5-methyl-2-oxo-6-propyl-1H-pyridine-3-carbonitrile
InChI KeyFLCKZNDAAMXGMC-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a ligand for metal ions and may inhibit or activate specific enzymes involved in metabolic pathways. This interaction can modulate cellular signaling and influence processes such as apoptosis and inflammation.

Antimicrobial Activity

Research indicates that compounds in the dihydropyridine class exhibit significant antimicrobial properties. Studies have shown that this compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may interfere with cell cycle progression and promote oxidative stress in cancer cells.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound is being explored for its potential in treating neurodegenerative diseases. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation associated with conditions like Parkinson's disease.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several dihydropyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type.
  • Neuroprotection : Animal models subjected to neurotoxic agents demonstrated that administration of the compound significantly reduced neuronal loss and improved motor function, indicating its potential therapeutic role in neurodegenerative disorders.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-methyl-2-oxo-6-propyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-3-4-9-7(2)5-8(6-11)10(13)12-9/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

FLCKZNDAAMXGMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C(=O)N1)C#N)C

Origin of Product

United States

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